

minimum inhibitory concentration (MIC) testing protocols for aztreonam

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Application Notes and Protocols for Aztreonam MIC Testing

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of **aztreonam** against Gram-negative bacteria. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Aztreonam is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1] Accurate and reproducible MIC testing is crucial for clinical diagnostics, surveillance studies, and the development of new antimicrobial agents. This document outlines the standardized procedures for broth microdilution and agar dilution, two common methods for quantitative MIC determination.

Quantitative Data Summary



The following tables summarize key quantitative parameters for **aztreonam** MIC testing, including clinical breakpoints and quality control ranges.

Table 1: CLSI and EUCAST Clinical Breakpoints for Aztreonam

Organism Group	CLSI MIC Breakpoints (µg/mL)	EUCAST MIC Breakpoints (mg/L)
S	1	
Enterobacterales	≤4	-
Pseudomonas aeruginosa	≤8	-

S = Susceptible, I = Intermediate, R = Resistant Note: Breakpoints can be updated; always refer to the latest CLSI M100 or EUCAST breakpoint tables.[2][3]

Table 2: Quality Control (QC) Ranges for Aztreonam MIC Testing

Quality Control Strain	Method	CLSI MIC Range (µg/mL)	EUCAST MIC Range (mg/L)
Escherichia coli ATCC® 25922™	Broth Microdilution	0.06 - 0.5	0.06 - 0.25
Pseudomonas aeruginosa ATCC® 27853™	Broth Microdilution	1 - 4	0.5 - 2

Note: These ranges are for **aztreonam** alone. When testing **aztreonam**-avibactam, different or additional QC strains and ranges may be required.[4][5]

Table 3: Quality Control (QC) Zone Diameter Ranges for Disk Diffusion Testing (30 µg disk)



Quality Control Strain	CLSI Zone Diameter Range (mm)	EUCAST Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™	28 - 36	28 - 36
Pseudomonas aeruginosa ATCC® 27853™	23 - 29	23 - 29

[1]

Experimental Protocols Protocol 1: Broth Microdilution MIC Testing for

Aztreonam

This method determines the MIC of **aztreonam** in a liquid growth medium in a microtiter plate format.

Materials:

- Aztreonam powder (analytical grade)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[2][4]
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
- Sterile diluents (e.g., sterile water, saline)
- Incubator (35°C ± 2°C)

Procedure:



- Preparation of Aztreonam Stock Solution: Prepare a stock solution of aztreonam at a high concentration (e.g., 1280 μg/mL) in a suitable sterile solvent.
- · Preparation of Microtiter Plates:
 - Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
 - Create a two-fold serial dilution of the aztreonam stock solution across the wells of the plate to achieve the desired final concentration range (e.g., 0.06 to 64 μg/mL).[6]
- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
 - Suspend the colonies in sterile saline or broth.
 - \circ Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10 8 CFU/mL.
 - \circ Dilute the standardized inoculum in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
- Inoculation: Add 50 μL of the final diluted inoculum to each well of the microtiter plate.
 Include a growth control well (no antibiotic) and a sterility control well (no inoculum).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Agar Dilution MIC Testing for Aztreonam

This method involves incorporating serial dilutions of **aztreonam** into an agar medium.

Materials:

- Aztreonam powder (analytical grade)
- Mueller-Hinton Agar (MHA)



- Sterile petri dishes
- Bacterial inoculum standardized to 0.5 McFarland
- Quality control strains
- Inoculum replicating device (e.g., Steers replicator)
- Incubator (35°C ± 2°C)

Procedure:

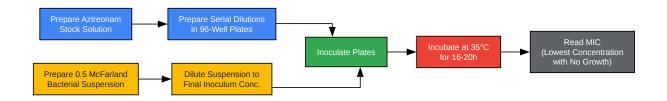
- Preparation of Aztreonam-Agar Plates:
 - Prepare molten MHA and cool to 45-50°C.
 - Prepare serial dilutions of the aztreonam stock solution.
 - Add a specific volume of each aztreonam dilution to a specific volume of molten MHA to achieve the desired final concentrations.
 - Pour the aztreonam-containing agar into sterile petri dishes and allow them to solidify.
 Include a drug-free control plate.
- Inoculum Preparation:
 - Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
 - Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
- Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
- Reading Results: The MIC is the lowest concentration of aztreonam at which there is no growth, a faint haze, or a single colony.



Special Considerations for Aztreonam-Avibactam Testing

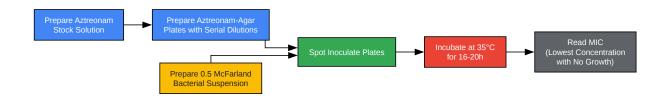
For testing **aztreonam** in combination with a β -lactamase inhibitor such as avibactam, the concentration of the inhibitor is typically kept constant. For **aztreonam**-avibactam, avibactam is used at a fixed concentration of 4 mg/L.[4][7][8][9] The protocols are similar to those for **aztreonam** alone, with the modification of adding avibactam to the medium at the specified fixed concentration. Both CLSI and EUCAST have published specific methods and breakpoints for **aztreonam**-avibactam.[2][4]

Visualizations



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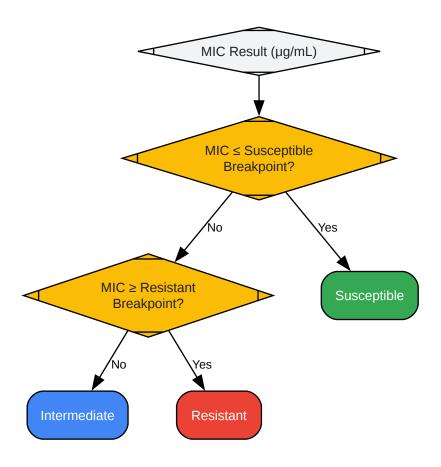
Caption: Workflow for **Aztreonam** Broth Microdilution MIC Testing.



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Caption: Workflow for **Aztreonam** Agar Dilution MIC Testing.





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Caption: Decision Logic for Interpreting Aztreonam MIC Results.

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